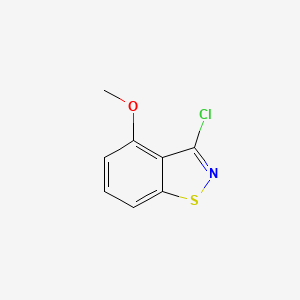

3-Chloro-4-methoxy-1,2-benzisothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-methoxy-1,2-benzisothiazole is a useful research compound. Its molecular formula is C8H6ClNOS and its molecular weight is 199.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antipsychotic Drug Intermediate

One of the primary applications of 3-chloro-4-methoxy-1,2-benzisothiazole is as an intermediate in the synthesis of the antipsychotic drug Ziprasidone. This compound plays a crucial role in the production of active pharmaceutical ingredients (APIs) that are essential for treating schizophrenia and bipolar disorder .

1.2 Analgesic Derivatives

Research has indicated that derivatives of this compound exhibit analgesic properties. For instance, studies have synthesized piperazine derivatives incorporating this compound, demonstrating potential pain-relieving effects .

Synthetic Applications

2.1 Reaction with Nucleophiles

this compound is utilized in various synthetic reactions involving nucleophiles. It reacts more rapidly than its alkoxy counterparts under similar conditions, making it a valuable reagent in organic synthesis. This property allows for the efficient production of substituted benzisothiazoles, which are important intermediates in pharmaceuticals and agrochemicals .

2.2 Synthesis of Nitro Derivatives

The compound can be transformed into nitro derivatives, such as 3-chloro-4-methoxy-6-nitro-1,2-benzisothiazole. These derivatives have been synthesized with moderate to high yields and are characterized using techniques like NMR and mass spectrometry, showcasing their structural integrity and potential for further functionalization .

Case Studies

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 undergoes nucleophilic displacement under mild conditions, facilitated by the electron-withdrawing effects of the adjacent isothiazole ring and methoxy group.

Example Reactions:

-

Key Mechanistic Insight : The reaction with piperazine proceeds via an SNAr mechanism, where the lone pair of the nucleophile attacks the electron-deficient C3 position .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates due to improved stabilization of transition states .

Electrophilic Aromatic Substitution

The methoxy group at position 4 directs electrophiles to the para position (C7) of the benzene ring.

Notable Examples:

-

Nitration :

Reacting with nitric acid/sulfuric acid introduces a nitro group at C7, yielding 3-chloro-4-methoxy-6-nitro-1,2-benzisothiazole . -

Halogenation :

Fluorination using CsF/MeCN at 80°C produces 3-chloro-4-fluoro-6-nitro-1,2-benzisothiazole in 72% yield .

Regioselectivity Table:

| Electrophile | Position Substituted | Directing Group Influence |

|---|---|---|

| NO₂⁺ | C6 (ortho to S) | Thiazole ring activation |

| F⁺ | C4 | Methoxy group para-directing |

Transition Metal-Catalyzed Coupling Reactions

The chlorine substituent participates in cross-coupling reactions, enabling C–C bond formation:

-

Suzuki Coupling :

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) yields biaryl derivatives.

Example: 3-Phenyl-4-methoxy-1,2-benzisothiazole (85% yield). -

Buchwald–Hartwig Amination :

Primary/secondary amines couple at C3 using Pd catalysts (e.g., Pd₂(dba)₃, Xantphos).

Nitro Group Substitution

The nitro group at C6 can be reduced or displaced under specific conditions:

Reactivity Comparison:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Reduction (H₂/Pd-C) | EtOH, 25°C | 6-Amino-3-chloro-4-methoxy-1,2-benzisothiazole | 78 |

| Displacement (CF₃CH₂OH) | K₂CO₃/DMF, 100°C | 6-(2,2,2-Trifluoroethoxy)-3-chloro-4-methoxy-1,2-benzisothiazole | 56 |

Ring-Opening and Rearrangement Reactions

Under harsh conditions (e.g., strong bases or acids), the isothiazole ring undergoes cleavage:

-

Treatment with aqueous NaOH (100°C) opens the ring to form a disulfide intermediate, which can rearrange into thiophenol derivatives.

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate pharmacological potential:

Propiedades

Fórmula molecular |

C8H6ClNOS |

|---|---|

Peso molecular |

199.66 g/mol |

Nombre IUPAC |

3-chloro-4-methoxy-1,2-benzothiazole |

InChI |

InChI=1S/C8H6ClNOS/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3 |

Clave InChI |

IGTDKILBEHZLJM-UHFFFAOYSA-N |

SMILES canónico |

COC1=C2C(=CC=C1)SN=C2Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.